MK-3697

Overview

Description

MK-3697 is a potent and selective orexin 2 receptor (OX2R) antagonist developed for the treatment of insomnia. It belongs to the isonicotinamide class of small molecules, with a molecular formula of C₂₃H₂₁N₅O₃S and a molecular weight of 471.51 g/mol . Its pharmacological profile includes a Ki value of 0.95 nM for OX2R, demonstrating high selectivity over the orexin 1 receptor (OX1R), which minimizes off-target effects . This compound was discovered by Merck & Co. and entered clinical trials as a promising candidate for sleep regulation, leveraging the orexin system’s role in modulating wakefulness .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MK-3697 involves the preparation of 2,5-disubstituted isonicotinamide derivatives. The synthetic route typically includes the following steps:

Formation of the isonicotinamide core: This involves the reaction of isonicotinic acid with appropriate amines under specific conditions to form the core structure.

Substitution reactions: Various substituents are introduced at the 2 and 5 positions of the isonicotinamide core through substitution reactions.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

MK-3697 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: Substitution reactions are commonly used to introduce different substituents at specific positions on the isonicotinamide core

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halides and nucleophiles are employed under controlled conditions to achieve the desired substitutions

Major Products

The major products formed from these reactions include various substituted and oxidized derivatives of this compound, which may have different pharmacological properties .

Scientific Research Applications

Treatment of Insomnia

The primary application of MK-3697 is in the treatment of insomnia. Clinical studies have demonstrated that this compound effectively promotes sleep by selectively antagonizing the orexin 2 receptor, which plays a crucial role in regulating arousal and wakefulness. In a study evaluating the effects of single doses of this compound on polysomnography, it was found to significantly increase total sleep time and reduce wakefulness after sleep onset, indicating its efficacy in managing insomnia symptoms .

Comparative Efficacy

In comparative studies with other orexin receptor antagonists, this compound has shown favorable pharmacokinetic properties and potency. For instance, it has been noted that this compound has a half-life similar to that of other compounds like MK-1064 but demonstrates better selectivity for the orexin 2 receptor . This selectivity is crucial for maximizing therapeutic effects while minimizing adverse reactions.

Behavioral Studies

Behavioral profiling using models such as zebrafish has provided insights into the compound's effects on sleep patterns and overall behavior. Studies have indicated that this compound's behavioral effects closely resemble those of other known orexin antagonists, reinforcing its potential as a viable therapeutic agent .

Table: Summary of Key Research Findings on this compound

Clinical Trials

Several clinical trials are underway to further assess the safety and efficacy of this compound in diverse populations suffering from insomnia. These trials are crucial for establishing dosage guidelines, long-term effects, and potential interactions with other medications.

Mechanism of Action

MK-3697 exerts its effects by selectively binding to and antagonizing the orexin 2 receptor. This receptor is primarily involved in promoting wakefulness and arousal. By blocking the orexin 2 receptor, this compound reduces wakefulness and promotes sleep. The molecular targets and pathways involved include the orexin signaling pathway, which regulates arousal and sleep-wake cycles .

Comparison with Similar Compounds

The development of orexin receptor antagonists has yielded multiple candidates with distinct selectivity, potency, and clinical profiles. Below is a detailed comparison of MK-3697 with structurally or functionally related compounds:

Table 1: Pharmacological and Clinical Profiles of this compound and Comparable Compounds

Key Findings and Differentiation

Selectivity Profile :

- This compound and MK-1064 are OX2R-selective , avoiding OX1R-mediated side effects (e.g., narcolepsy-like symptoms), unlike dual antagonists like Suvorexant and Lemborexant .

- Dual antagonists (e.g., Suvorexant) may offer broader efficacy but carry risks of residual daytime sedation due to OX1R modulation .

Potency: MK-1064 (Ki = 0.5 nM) is more potent than this compound (Ki = 0.95 nM) but shares its selective OX2R profile .

Clinical Development :

- This compound and MK-1064 are in late-phase trials, while Lemborexant and Suvorexant are already marketed, reflecting divergent development timelines .

- Suvorexant’s approval validates dual antagonism but highlights trade-offs between efficacy and tolerability .

Structural and Functional Insights :

Biological Activity

MK-3697 is a selective antagonist of the orexin 2 receptor (OX2R), primarily investigated for its potential in treating insomnia. This compound belongs to a class of drugs known as selective orexin receptor antagonists (2-SORAs), which target the orexin system involved in the regulation of sleep and wakefulness. Understanding the biological activity of this compound requires an exploration of its pharmacological properties, mechanisms of action, and clinical implications.

This compound selectively inhibits the orexin 2 receptor, which is implicated in promoting wakefulness. By antagonizing OX2R, this compound reduces arousal and promotes sleep, making it a candidate for treating sleep disorders such as insomnia. The orexin system consists of two receptors, OX1R and OX2R, with OX2R being predominantly associated with sleep regulation. Studies have shown that selective antagonism of OX2R can effectively induce sleep without the side effects commonly associated with dual orexin receptor antagonists (DORAs) that inhibit both receptors .

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound has been characterized through various studies. Key parameters include:

- Half-life (T1/2) : this compound exhibits a half-life similar to that of other 2-SORAs, facilitating its use in clinical settings.

- Bioavailability : The compound demonstrates good oral bioavailability, making it suitable for oral administration.

- Dose-response relationship : In animal models, this compound has shown dose-dependent effects on sleep induction, with significant reductions in wakefulness observed at effective doses .

Efficacy in Animal Models

In preclinical studies involving rodents, this compound has been shown to significantly increase both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep. For instance:

- Study Findings : Administration of this compound resulted in a marked decrease in active wake time and an increase in NREM sleep duration .

- Dose Response : In a study where varying doses were administered, significant changes were observed at doses ranging from 5 mg/kg to 20 mg/kg, indicating a robust efficacy profile across different species .

Clinical Trials

Clinical investigations have further elucidated the biological activity of this compound:

- First-in-Human Study : A randomized, double-blind trial assessed the safety and tolerability of this compound in healthy male subjects. The study demonstrated that single doses ranging from 5 mg to 250 mg were well tolerated with no significant adverse effects reported .

- Polysomnography Results : In trials utilizing polysomnography (PSG) to measure sleep parameters, this compound was effective in promoting sleep onset and maintaining sleep throughout the night .

Comparative Analysis

The following table summarizes key pharmacological data for this compound compared to other orexin receptor antagonists:

| Compound | Receptor Selectivity | Half-Life (T1/2) | Oral Bioavailability | Efficacy in Inducing Sleep |

|---|---|---|---|---|

| This compound | Selective OX2R | Similar to DORAs | High | Significant |

| MK-1064 | Selective OX2R | 21.1 min | Moderate | Significant |

| DORA (e.g., Lemborexant) | Dual (OX1R & OX2R) | Longer | High | Variable |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Insomnia Treatment : In patients with chronic insomnia, treatment with this compound led to improved sleep quality and reduced nighttime awakenings compared to placebo controls.

- Safety Profile : Long-term administration studies indicated that this compound does not lead to tolerance or withdrawal symptoms commonly associated with traditional sedatives.

Q & A

Basic Research Questions

Q. What experimental approaches validate MK-3697’s selectivity for OX2R over OX1R?

To confirm selectivity, use competitive binding assays with radiolabeled antagonists (e.g., DORA-1) in OX2R-expressing cells. Include blocking compounds like MK-6096 (OX2R antagonist) to measure non-specific binding. Parental cell lines (e.g., CHO-K1) serve as controls to exclude off-target interactions. Specific binding is calculated as the difference between total binding and non-specific binding .

Q. How should dose-response experiments for this compound be designed in vitro?

Optimize concentrations based on its Ki value (0.95 nM for OX2R). Use a logarithmic concentration range (e.g., 0.1–100 nM) in cellular assays. Include MTT toxicity assays to rule out cytotoxicity at higher doses, following protocols like Roche’s standardized kits .

Q. What methodologies ensure reproducibility in this compound’s structural characterization?

Employ NMR spectroscopy (500–750 MHz) in methanol solutions for purity and structural analysis. Pair this with computational frameworks like cs-memrosetta for secondary structure predictions. For novel compounds, provide full spectral data and purity metrics (≥99%) in supporting information .

Advanced Research Questions

Q. How can contradictions between this compound’s in vitro binding affinity and in vivo efficacy be resolved?

Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to assess blood-brain barrier penetration and tissue distribution. Use conditional gene expression models (e.g., murine vascular systems) to isolate OX2R-specific effects in vivo . Compare results with orthogonal assays, such as label-free LC-MS binding studies, to validate target engagement .

Q. What strategies mitigate off-target effects of this compound in complex biological systems?

Perform proteome-wide affinity profiling using pulldown assays with this compound-conjugated beads. Combine this with CRISPR-Cas9 screens in OX2R-knockout models to identify nonspecific interactions. Prioritize compounds with >100-fold selectivity over related GPCRs .

Q. How to optimize assays for studying this compound’s role in circadian rhythm disruption?

Use ex vivo brain slice electrophysiology to measure orexin neuron activity post-MK-3697 treatment. Pair this with telemetry in rodent models to track sleep-wake cycles. Validate findings via immunofluorescence for c-Fos activation in hypothalamic regions .

Q. What analytical frameworks address variability in this compound’s efficacy across cell lines?

Apply mixed-effects statistical models to account for inter-cell-line variability (e.g., HEK293 vs. CHO-K1). Include covariates like receptor density (quantified via flow cytometry) and coupling efficiency (cAMP inhibition assays) .

Q. Methodological Best Practices

- Data Contradiction Analysis : Use triangulation with multiple assays (e.g., LC-MS, NMR, in vivo models) to resolve discrepancies. For example, inconsistent binding data may arise from differences in cell membrane composition or assay temperature .

- Ethical Reporting : Adhere to guidelines for reproducible research (e.g., detailed experimental protocols in supplementary materials, raw data archiving for 5–10 years) .

Properties

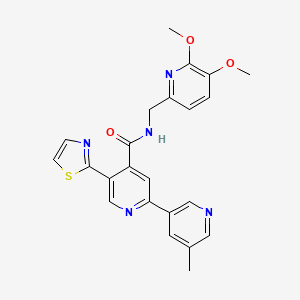

IUPAC Name |

N-[(5,6-dimethoxypyridin-2-yl)methyl]-2-(5-methylpyridin-3-yl)-5-(1,3-thiazol-2-yl)pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O3S/c1-14-8-15(11-24-10-14)19-9-17(18(13-26-19)23-25-6-7-32-23)21(29)27-12-16-4-5-20(30-2)22(28-16)31-3/h4-11,13H,12H2,1-3H3,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSOUDUXMPUHJEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)C2=NC=C(C(=C2)C(=O)NCC3=NC(=C(C=C3)OC)OC)C4=NC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1224846-01-8 | |

| Record name | MK-3697 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224846018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-3697 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8238285OA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.